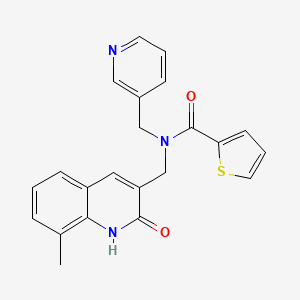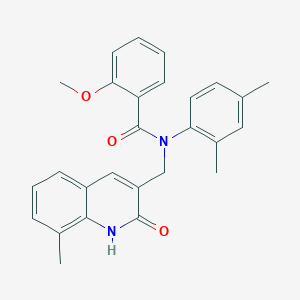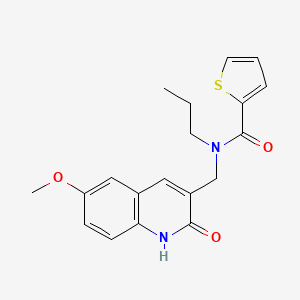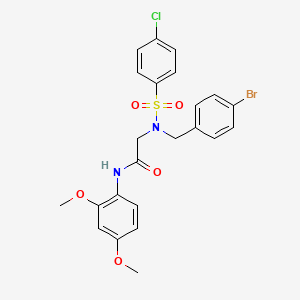
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. It is commonly referred to as "compound X" in scientific literature.
Wirkmechanismus
The exact mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, compound X has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. Additionally, compound X has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X are varied and depend on the specific application. In cancer research, compound X has been shown to induce cell death and inhibit the growth of cancer cells by disrupting the cell cycle and inducing apoptosis. In cardiovascular disease, compound X has been shown to reduce blood pressure and improve cardiac function by increasing the production of nitric oxide, a molecule that relaxes blood vessels and improves blood flow. In inflammation, compound X has been shown to reduce inflammation and pain by inhibiting the production of inflammatory molecules and reducing the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound X in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of these molecules. Additionally, compound X has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of using compound X in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on compound X. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to fully understand the mechanism of action of compound X and its effects on specific enzymes and proteins in the body. Finally, more studies are needed to determine the potential therapeutic applications of compound X in various fields of medicine, including cancer research, cardiovascular disease, and inflammation.
Synthesemethoden
Compound X can be synthesized through a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 4-bromobenzyl chloride with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the intermediate compound, 4-(4-bromobenzyl)-4-chlorobenzenesulfonamide. This intermediate compound is then reacted with 2,4-dimethoxyphenylacetic acid in the presence of a base to form the final product, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2,4-dimethoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, cardiovascular disease, and inflammation. In cancer research, compound X has been shown to inhibit the growth of cancer cells and induce cell death in vitro. In cardiovascular disease, compound X has been shown to reduce blood pressure and improve cardiac function in animal models. In inflammation, compound X has been shown to reduce inflammation and pain in animal models of arthritis.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrClN2O5S/c1-31-19-9-12-21(22(13-19)32-2)26-23(28)15-27(14-16-3-5-17(24)6-4-16)33(29,30)20-10-7-18(25)8-11-20/h3-13H,14-15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPXCXKGNGRPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2,4-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7713691.png)
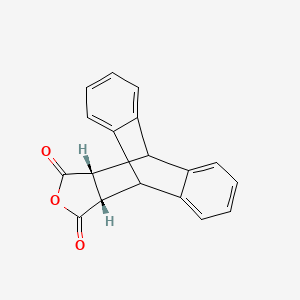

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713701.png)
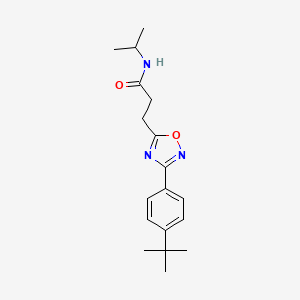

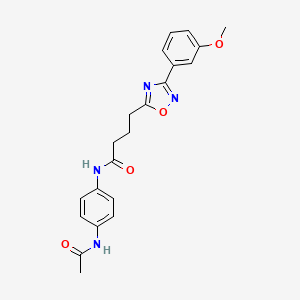

![N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B7713742.png)
